molecular formula C21H23N5O B3020937 N-(4-(piperidin-1-yl)benzyl)-6-(1H-pyrazol-1-yl)nicotinamide CAS No. 1251558-00-5

N-(4-(piperidin-1-yl)benzyl)-6-(1H-pyrazol-1-yl)nicotinamide

Cat. No.: B3020937
CAS No.: 1251558-00-5
M. Wt: 361.449
InChI Key: RKZILIILCJULCN-UHFFFAOYSA-N
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Description

N-(4-(piperidin-1-yl)benzyl)-6-(1H-pyrazol-1-yl)nicotinamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound is characterized by the presence of a piperidine ring, a benzyl group, a pyrazole ring, and a nicotinamide moiety, making it a versatile molecule for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(piperidin-1-yl)benzyl)-6-(1H-pyrazol-1-yl)nicotinamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperidine Derivative: The piperidine ring is introduced through a nucleophilic substitution reaction, where a suitable benzyl halide reacts with piperidine under basic conditions.

    Pyrazole Ring Formation: The pyrazole ring is synthesized via a cyclization reaction involving hydrazine and a 1,3-diketone.

    Nicotinamide Coupling: The final step involves coupling the piperidine-benzyl derivative with the pyrazole ring and nicotinamide through an amide bond formation, typically using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-(4-(piperidin-1-yl)benzyl)-6-(1H-pyrazol-1-yl)nicotinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of functional groups like nitro or carbonyl groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogenating agents, nucleophiles, electrophiles

Major Products Formed

The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield oxides or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(4-(piperidin-1-yl)benzyl)-6-(1H-pyrazol-1-yl)nicotinamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive molecule with applications in enzyme inhibition and receptor binding studies.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-(piperidin-1-yl)benzyl)-6-(1H-pyrazol-1-yl)nicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to the active site of an enzyme, inhibiting its activity, or by interacting with receptor proteins, modulating their signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-(piperidin-1-yl)benzyl)-6-(1H-pyrazol-1-yl)pyridine
  • N-(4-(piperidin-1-yl)benzyl)-6-(1H-pyrazol-1-yl)quinoline
  • N-(4-(piperidin-1-yl)benzyl)-6-(1H-pyrazol-1-yl)isoquinoline

Uniqueness

N-(4-(piperidin-1-yl)benzyl)-6-(1H-pyrazol-1-yl)nicotinamide is unique due to its specific combination of structural features, which confer distinct chemical and biological properties. The presence of the nicotinamide moiety, in particular, may enhance its bioactivity and potential therapeutic applications compared to similar compounds.

Properties

IUPAC Name

N-[(4-piperidin-1-ylphenyl)methyl]-6-pyrazol-1-ylpyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5O/c27-21(18-7-10-20(22-16-18)26-14-4-11-24-26)23-15-17-5-8-19(9-6-17)25-12-2-1-3-13-25/h4-11,14,16H,1-3,12-13,15H2,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKZILIILCJULCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=CC=C(C=C2)CNC(=O)C3=CN=C(C=C3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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